molecular formula C17H21N3O2S B2937370 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 850936-71-9

2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2937370
CAS No.: 850936-71-9
M. Wt: 331.43
InChI Key: BSNNJFZKRHNCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic chemical compound with the molecular formula C17H19N3O2S and a molecular weight of 329.42 g/mol. It is a derivative featuring a 1,3,4-oxadiazole ring system linked via a sulfanyl-ethanone bridge to a 4-methylpiperidine group. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry known for its diverse biological potential. Compounds containing this core, particularly those with aryl substitutions like the 3-methylphenyl group in this molecule, are frequently investigated for their varied biological activities, which can include antimicrobial, anticancer, and anti-inflammatory effects . The specific molecular architecture of this compound makes it a valuable intermediate or tool compound for researchers in drug discovery and chemical biology. The 4-methylpiperidine moiety can contribute to the molecule's pharmacokinetic properties and may be involved in target binding. This reagent is primarily intended for use in high-throughput screening assays , structure-activity relationship (SAR) studies , and as a building block for the synthesis of more complex chemical entities . Researchers can utilize it to explore the biological role of similar heterocyclic compounds and to develop new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate care in a laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-8-20(9-7-12)15(21)11-23-17-19-18-16(22-17)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNNJFZKRHNCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Piperidine Substitution: Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Alkylated, acylated, or sulfonated derivatives

Scientific Research Applications

2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has been studied for various scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biology: Investigated for its role in enzyme inhibition and receptor binding studies.

    Material Science: Explored for its potential in the development of organic semiconductors and light-emitting diodes.

    Agrochemicals: Evaluated for its herbicidal and insecticidal properties.

Mechanism of Action

The mechanism of action of this compound can vary depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring and the thioether linkage are crucial for its interaction with molecular targets, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Molecular Properties of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents
Target compound (3-methylphenyl) C₁₇H₂₁N₃O₂S ~331.43* 3-methylphenyl, 4-methylpiperidinyl
2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one C₁₇H₂₁N₃O₂S 331.43 2-methylphenyl, 4-methylpiperidinyl
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one C₂₂H₂₂N₂O₂S 378.49 Diphenyl, piperidinyl
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone C₂₁H₂₀F₃N₅O₂S 463.48 Phenyl, trifluoromethylpiperazinyl

*Estimated based on structural similarity to .

Biological Activity

The compound 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H23N3O2S
  • Molecular Weight : 349.46 g/mol
  • CAS Number : 1281935-95-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial, anti-inflammatory, and antitumor therapies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed moderate to high antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus .

Compound Target Organism Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may exert anti-inflammatory effects .

Antitumor Activity

Preliminary studies have indicated that the compound may possess antitumor properties. In vitro assays revealed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .

The biological mechanisms underlying the activities of this compound are still being elucidated. However, it is believed that the oxadiazole ring plays a crucial role in its interaction with biological targets.

Enzyme Inhibition

Recent findings suggest that the compound may act as an inhibitor of certain enzymes involved in inflammation and tumor growth. For instance, it has shown inhibitory activity against cyclooxygenase (COX) enzymes which are pivotal in inflammatory pathways .

Case Studies and Research Findings

Several research studies have focused on similar compounds within the oxadiazole class:

  • Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the oxadiazole ring significantly affected their activity .
  • Anti-tubercular Activity : Another study highlighted the potential of oxadiazoles as anti-tubercular agents, demonstrating efficacy against Mycobacterium tuberculosis with promising IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.